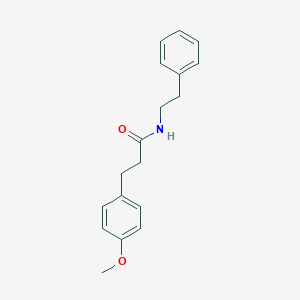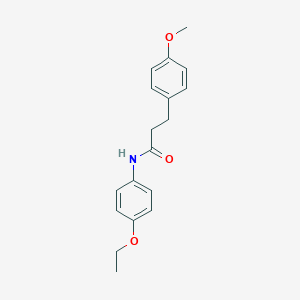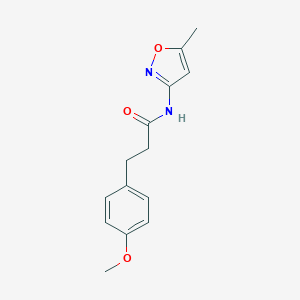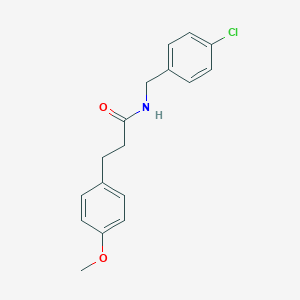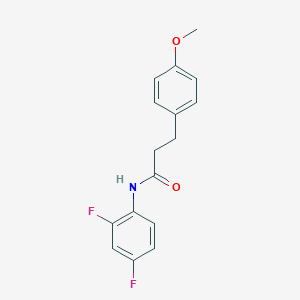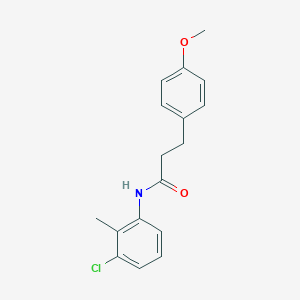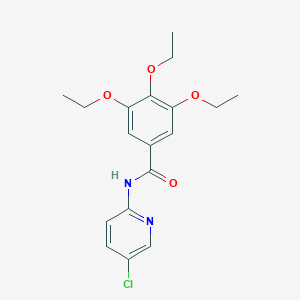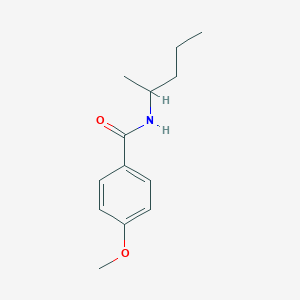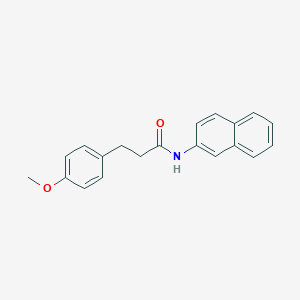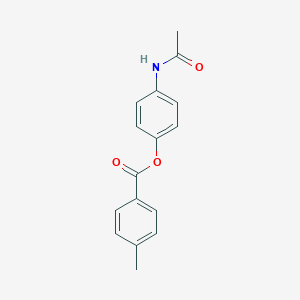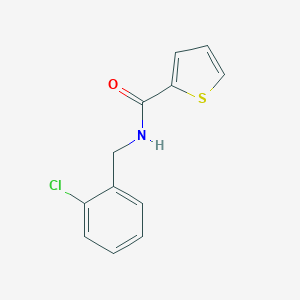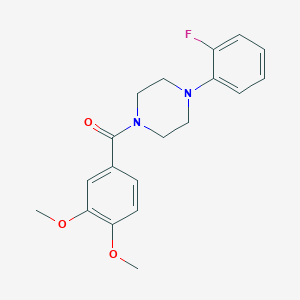
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, also known as FPDM, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the piperazine class of chemicals and has been shown to have a variety of biochemical and physiological effects. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves the reaction of 3,4-Dimethoxybenzaldehyde with 4-(2-fluorophenyl)piperazine, followed by oxidation to form the desired product.
Starting Materials
3,4-Dimethoxybenzaldehyde, 4-(2-fluorophenyl)piperazine, Acetic acid, Hydrochloric acid, Sodium hydroxide, Sodium nitrite, Sulfuric acid, Sodium bicarbonate
Reaction
Step 1: Dissolve 3,4-Dimethoxybenzaldehyde (1.0 g) and 4-(2-fluorophenyl)piperazine (1.2 g) in acetic acid (10 mL) and reflux the mixture for 6 hours., Step 2: Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid. Extract the product with ethyl acetate and dry over sodium sulfate., Step 3: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent., Step 4: Dissolve the purified product in acetic acid (5 mL) and add sodium nitrite (0.2 g) in small portions with stirring. Maintain the temperature between 0-5°C., Step 5: Add a solution of sulfuric acid (0.5 mL) to the reaction mixture and stir for 10 minutes., Step 6: Add a solution of sodium bicarbonate (0.5 g) to the reaction mixture and extract the product with ethyl acetate. Dry over sodium sulfate and purify by column chromatography using a mixture of hexane and ethyl acetate as the eluent., Step 7: The final product, (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, can be obtained as a white solid (yield: 80-85%).
作用機序
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its ability to selectively inhibit the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synapse, which can have a variety of effects on the brain and body.
生化学的および生理学的効果
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine system, (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has also been shown to affect other neurotransmitter systems such as serotonin and norepinephrine. These effects can lead to changes in mood, cognition, and behavior.
実験室実験の利点と制限
One advantage of using (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone in lab experiments is its selectivity for the dopamine system. This allows researchers to study the effects of dopamine specifically, without affecting other neurotransmitter systems. However, one limitation of using (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in experiments.
将来の方向性
There are many potential future directions for research on (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. One area of research could focus on the development of more efficient synthesis methods for (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, which could make it more accessible for use in experiments. Another area of research could focus on the development of new compounds that are similar to (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone but have different selectivity for neurotransmitter systems. Finally, research could explore the potential therapeutic applications of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone for conditions such as Parkinson's disease and schizophrenia.
科学的研究の応用
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has been studied extensively for its potential applications in scientific research. One area of research where (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has shown promise is in the study of the dopamine system in the brain. (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has been shown to selectively inhibit the reuptake of dopamine in the brain, which could have implications for the treatment of conditions such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-8-7-14(13-18(17)25-2)19(23)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQZEGXIAKUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

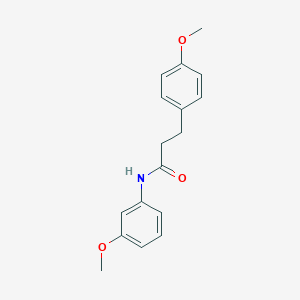
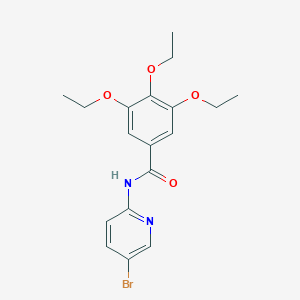
![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)
